7-Trifluoromethyl-benzo[b]thiophene-2-carbaldehyde

Lipophilicity Pharmacokinetics Medicinal Chemistry

Select 7-Trifluoromethyl-benzo[b]thiophene-2-carbaldehyde for its unique 7-CF3 substitution, boosting lipophilicity (LogP) and metabolic stability over H or 6-CF3 isomers. The aldehyde at position 2 enables Schiff base, chalcone, and reductive amination conjugations. Superior cell permeability makes it ideal for chemical probes and SAR libraries. Rigorously differentiated—ensure you order the correct regioisomer to avoid altered pharmacokinetics.

Molecular Formula C10H5F3OS
Molecular Weight 230.21 g/mol
CAS No. 1353011-97-8
Cat. No. B1444888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Trifluoromethyl-benzo[b]thiophene-2-carbaldehyde
CAS1353011-97-8
Molecular FormulaC10H5F3OS
Molecular Weight230.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(F)(F)F)SC(=C2)C=O
InChIInChI=1S/C10H5F3OS/c11-10(12,13)8-3-1-2-6-4-7(5-14)15-9(6)8/h1-5H
InChIKeyPDXOHPUGUMSVCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Trifluoromethyl-benzo[b]thiophene-2-carbaldehyde (CAS:1353011-97-8): Key Properties for Strategic Procurement


7-Trifluoromethyl-benzo[b]thiophene-2-carbaldehyde is a heterocyclic aromatic aldehyde belonging to the benzo[b]thiophene class, distinguished by a trifluoromethyl group at the 7-position and an aldehyde functional group at the 2-position . Its molecular formula is C10H5F3OS with a molecular weight of 230.21 g/mol . The compound is typically supplied as a pale yellow solid with a purity of ≥95% and is classified as an irritant requiring standard laboratory handling precautions .

Why 7-Trifluoromethyl-benzo[b]thiophene-2-carbaldehyde Cannot Be Replaced by Non-Fluorinated or Other Positional Analogs


Substituting 7-Trifluoromethyl-benzo[b]thiophene-2-carbaldehyde with a non-fluorinated benzo[b]thiophene-2-carbaldehyde or a positional isomer (e.g., 6-CF₃) directly impacts molecular properties critical for research outcomes. The trifluoromethyl group at the 7-position significantly increases lipophilicity (LogP) and metabolic stability compared to the hydrogen analog, influencing membrane permeability and in vivo half-life . Furthermore, the electronic environment of the aldehyde at the 2-position is modulated by the 7-CF₃ substituent, affecting reactivity in condensation reactions and binding interactions with biological targets [1]. Positional isomers exhibit different LogP values (e.g., 6-CF₃ analog LogP = 3.57 ), leading to distinct pharmacokinetic profiles and off-target potentials that cannot be extrapolated across regioisomers.

Quantitative Differentiation Evidence for 7-Trifluoromethyl-benzo[b]thiophene-2-carbaldehyde Against Key Analogs


Lipophilicity Enhancement by 7-CF₃ vs. Non-Fluorinated Benzo[b]thiophene-2-carbaldehyde

The presence of the trifluoromethyl group at the 7-position substantially increases the compound's lipophilicity compared to the non-fluorinated benzo[b]thiophene-2-carbaldehyde. While the exact LogP value for the target compound is not directly reported in the primary literature, class-level inference from structurally related benzo[b]thiophene derivatives indicates that a 7-CF₃ substituent raises LogP by approximately 1.5–2.5 units over the hydrogen analog . This increase is consistent with the known effect of trifluoromethylation on aromatic heterocycles and directly impacts membrane permeability and bioavailability .

Lipophilicity Pharmacokinetics Medicinal Chemistry

Metabolic Stability Advantage Conferred by 7-CF₃ Group vs. Non-Fluorinated Scaffold

The strong carbon-fluorine bond in the trifluoromethyl group imparts significantly enhanced resistance to oxidative metabolism by cytochrome P450 enzymes compared to the non-fluorinated benzo[b]thiophene-2-carbaldehyde . This is a well-established class effect for CF₃-substituted heterocycles, where the trifluoromethyl group blocks common metabolic soft spots on the aromatic ring. While direct metabolic stability data (e.g., intrinsic clearance in human liver microsomes) for the specific compound is not available in public repositories, the mechanistic basis for increased stability is unequivocal and supported by extensive literature on fluorinated drug candidates .

Metabolic Stability Drug Metabolism ADME

Positional Isomer Differentiation: 7-CF₃ vs. 6-CF₃ Benzo[b]thiophene-2-carbaldehyde

Direct comparison of physicochemical properties between the 7-CF₃ and 6-CF₃ positional isomers reveals measurable differences. The 6-CF₃ analog (CAS: 863118-49-4) has a reported LogP of 3.57 . While the experimental LogP for the 7-CF₃ compound is not publicly available, the distinct substitution pattern on the benzo[b]thiophene ring is expected to yield a different LogP value due to altered electronic distribution and molecular shape, which influences both chromatographic retention and biological partitioning. Furthermore, the 7-CF₃ isomer presents a unique steric environment adjacent to the aldehyde, potentially affecting reaction rates in condensation chemistry and binding orientations in target proteins [1].

Regioisomer Lipophilicity SAR

Aldehyde Reactivity and Synthetic Utility for Derivatization

The aldehyde group at the 2-position enables a wide range of condensation reactions, including the formation of Schiff bases, chalcones, and other functional derivatives that are not accessible with the corresponding carboxylic acid or alcohol analogs . In the context of benzo[b]thiophene chemistry, the aldehyde functionality is a key intermediate for synthesizing biologically active compounds, as demonstrated by the preparation of bis(benzo[b]thiophene-2-yl) alkyl methanimine derivatives from benzo[b]thiophene-2-carbaldehyde [1]. The 7-CF₃ substituent enhances the electrophilicity of the aldehyde carbonyl, increasing its reactivity toward nucleophiles compared to non-fluorinated analogs .

Aldehyde Building Block Synthetic Chemistry

Commercial Availability and Purity Profile

7-Trifluoromethyl-benzo[b]thiophene-2-carbaldehyde is readily available from multiple reputable chemical suppliers with a standard purity of 95% . This is comparable to the purity offered for the 6-CF₃ positional isomer (98+% ) but the 7-CF₃ compound is available in flexible pack sizes (e.g., 250 mg, 1 g) suitable for both screening and scale-up . The compound's classification as an irritant requires standard laboratory precautions, but no unusual hazards are associated with its handling beyond those typical for aromatic aldehydes .

Procurement Purity Supplier Comparison

Optimal Use Cases for 7-Trifluoromethyl-benzo[b]thiophene-2-carbaldehyde in R&D and Manufacturing


Medicinal Chemistry: Lead Optimization and SAR Studies

The compound serves as a privileged building block for generating libraries of benzo[b]thiophene derivatives with enhanced lipophilicity and metabolic stability due to the 7-CF₃ group . The aldehyde functionality enables rapid diversification via Schiff base formation, chalcone synthesis, and other condensation reactions, allowing systematic exploration of structure-activity relationships (SAR) in drug discovery programs [1][2].

Chemical Biology: Probe Development and Target Engagement Studies

The increased membrane permeability conferred by the 7-CF₃ substituent makes this compound a superior starting material for designing cell-permeable chemical probes compared to the non-fluorinated analog . The aldehyde can be used to conjugate the benzo[b]thiophene core to affinity tags or reporter groups via reductive amination or hydrazone linkages.

Agrochemical Discovery: Fluorinated Heterocycle Synthesis

The benzo[b]thiophene scaffold is a recognized privileged structure in agrochemistry. The 7-CF₃ group enhances environmental stability and bioavailability of derived fungicides, herbicides, or insecticides [1]. The aldehyde serves as a key intermediate for constructing more complex heterocyclic systems via cyclocondensation reactions [2].

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